1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride
Overview
Description
1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride is a chemical compound used in scientific experiments to study its biological properties, pharmacological applications, and toxicity. It has a molecular weight of 303.2 g/mol and a melting point of 128-129°C .
Molecular Structure Analysis
The InChI code for 1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine is 1S/C8H11ClN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 303.2 g/mol. The compound has a melting point of 128-129°C . The InChI code provides information about its molecular structure .Scientific Research Applications
Anticancer Activity
A study conducted by Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents. These compounds showed efficacy against a variety of cancer cell lines, demonstrating their potential as anticancer agents (Turov, 2020).
Tubulin Polymerization Inhibition
Jadala et al. (2019) explored the synthesis of Combretastatin-A4 carboxamidest that mimic sulfonyl piperazines through molecular hybridization. These compounds, particularly compound 5 ab, displayed significant cytotoxicity against various human cancer cell lines and inhibited tubulin polymerization, suggesting their utility in cancer treatment (Jadala et al., 2019).
Antidepressant and Antianxiety Properties
Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, demonstrating significant antidepressant and antianxiety activities. This highlights the potential of such compounds in psychiatric disorder treatments (Kumar et al., 2017).
Adenosine A2B Receptor Antagonists
Borrmann et al. (2009) developed 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as potent adenosine A2B receptor antagonists with subnanomolar affinity, suggesting applications in treating conditions mediated by the A2B receptor (Borrmann et al., 2009).
Molecular Structure and Reactivity Studies
Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies offer insights into the reactivity and properties of such compounds, potentially guiding the design of new drugs (Kumara et al., 2017).
Antibacterial Activity Against MRSA
Prasad et al. (2022) synthesized piperazine sulfynol derivatives and evaluated their antibacterial potency against MRSA, identifying compound 5e as a potential antibacterial agent. This underscores the role of such compounds in addressing antibiotic resistance (Prasad et al., 2022).
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S2.ClH/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11;/h1-2,10H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRQPIWPSRCLBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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